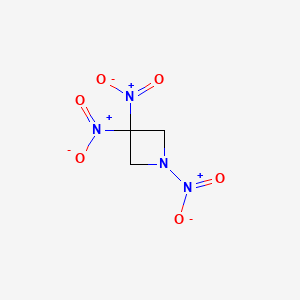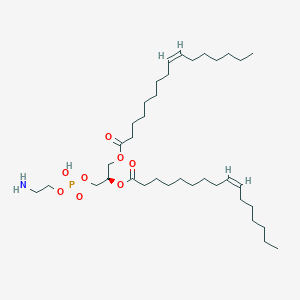
1,3,3-Trinitroazetidine
概要
説明
1,3,3-Trinitroazetidine is a highly energetic heterocyclic compound with the molecular formula C3H4N4O6. It is known for its potential as a replacement for trinitrotoluene due to its low melting point (101°C) and good thermal stability (up to 240°C) . This compound was first synthesized by Archibald et al. in 1990 . It is a white crystalline material that has been considered for various applications, particularly in the field of explosives .
準備方法
The synthesis of 1,3,3-Trinitroazetidine involves several routes. The first synthesis was accomplished by Archibald and Baum . One of the primary methods is the Fluorochem Process, which involves the use of epichlorohydrin . Another method developed at the University of Florida by Katritzky et al. also uses epichlorohydrin but eliminates some of its disadvantages . A process developed by Marchand et al. involves the cyclization of 1,3-dichloro-2,2-dinitropropane, yielding about 30% . Industrial production has been scaled up to produce batches close to 1000 pounds .
化学反応の分析
1,3,3-Trinitroazetidine undergoes various chemical reactions, including thermal decomposition and reactions under shock wave conditions. Thermal decomposition starts around 240°C - 250°C, producing nitrogen dioxide, nitric oxide, nitrous acid, carbon dioxide, and formaldehyde . The compound also reacts under different shock wave directions, with varying reaction rates and paths depending on the molecular arrangement . Common reagents used in these reactions include nitric acid and other nitrating agents .
科学的研究の応用
1,3,3-Trinitroazetidine has broad applications in scientific research, particularly in the field of explosives. It has been assessed as a potential high-energy replacement for trinitrotoluene due to its superior performance and thermal stability . It is used in the development of insensitive ammunition and melt-castable explosives . Additionally, its properties make it suitable for applications in low-sensitivity ammunition .
作用機序
The mechanism of action of 1,3,3-Trinitroazetidine involves its thermal stability and low shock sensitivity. Molecular dynamics simulations have shown that the compound’s shock sensitivity varies with different shock wave directions, affecting the reaction rate and path . The formation and cleavage of bonds, particularly N-O bonds, play a crucial role in its initial reaction path and rate .
類似化合物との比較
1,3,3-Trinitroazetidine is often compared with other high-energy compounds such as trinitrotoluene, RDX, and HMX. It is 30% more energetic than trinitrotoluene and 10% more than nitramines like RDX and HMX . Its low melting point and good thermal stability make it a unique candidate for replacing trinitrotoluene in various applications . Similar compounds include 3-azido-1-tert-butyl-3-nitroazetidine and 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine .
特性
IUPAC Name |
1,3,3-trinitroazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O6/c8-5(9)3(6(10)11)1-4(2-3)7(12)13/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRYIJDAHIGPDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20913764 | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97645-24-4 | |
| Record name | TNAZ | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97645-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097645244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trinitroazetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-TRINITROAZETIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T9FAH22H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S,3S,4R,5R)-5-[6-amino-2-(3-hydroxy-3-phenylprop-1-ynyl)purin-9-yl]-N-ethyl-3,4-dihydroxyoxolane-2-carboxamide](/img/structure/B1241304.png)

![5H-Benzo[6,7]cyclohepta[1,2-b]quinoline-8-carboxylicacid, 10-fluoro-3-(2-fluorophenyl)-6,7-dihydro-](/img/structure/B1241306.png)



![[(2S)-1-hydroxy-3-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropan-2-yl] (7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoate](/img/structure/B1241315.png)




![4-[(4-ethoxyphenyl)sulfonylamino]-N-[(E)-(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylideneamino]benzamide](/img/structure/B1241323.png)
![2-(4-benzyl-1-piperazinyl)-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B1241324.png)
